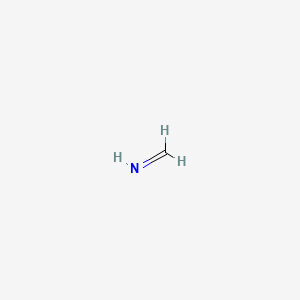

Methanimine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2053-29-4 |

|---|---|

Formule moléculaire |

CH3N |

Poids moléculaire |

29.041 g/mol |

Nom IUPAC |

methanimine |

InChI |

InChI=1S/CH3N/c1-2/h2H,1H2 |

Clé InChI |

WDWDWGRYHDPSDS-UHFFFAOYSA-N |

SMILES |

C=N |

SMILES canonique |

C=N |

Autres numéros CAS |

2053-29-4 |

Synonymes |

methyleneimine methyleneimine hydride methyleneimine, 13C-labeled methyleneimine, 15N-labeled |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches to Methanimine

The high reactivity and instability of this compound necessitate specialized synthetic techniques for its preparation. Both gas-phase and condensed-phase methods have been developed to generate this transient species.

Gas-Phase Synthesis Pathways

In the gas phase, this compound can be synthesized under controlled, low-pressure conditions, often mimicking environments found in interstellar space. One notable method involves the reaction of the D1-methylidyne radical (CD) with ammonia (B1221849) (NH₃) under single-collision conditions. osti.govnih.gov This reaction proceeds through a barrierless addition of the methylidyne radical to the nitrogen atom of ammonia, followed by rearrangement and elimination to yield D1-methanimine.

Another significant gas-phase route is the photolysis of methyl azide (B81097) (CH₃N₃). cdnsciencepub.comresearchgate.net Irradiation of methyl azide with ultraviolet light leads to the extrusion of molecular nitrogen and the formation of the highly reactive methylnitrene intermediate, which can then rearrange to form this compound. The quantum yield of this process, which is a measure of the efficiency of the photochemical reaction, has been a subject of detailed study. cdnsciencepub.comresearchgate.netrsc.org

The pyrolysis of 2-aminoacetonitrile is another laboratory method for generating gas-phase this compound, although it requires high temperatures (around 600 °C) and vacuum conditions. nih.gov This process involves the thermal decomposition of the precursor to release this compound and hydrogen cyanide.

| Method | Precursors | Conditions | Key Findings/Data |

|---|---|---|---|

| Single-Collision Reaction | D1-methylidyne (CD), Ammonia (NH₃) | Low temperature and pressure | Formation of D1-methanimine confirmed. osti.govnih.gov |

| Photolysis | Methyl azide (CH₃N₃) | UV irradiation (e.g., 193 nm) | Quantum yield of N₂ production is approximately 2. cdnsciencepub.comresearchgate.net |

| Pyrolysis | 2-Aminoacetonitrile | ~600 °C, 0.1 mbar vacuum | Produces this compound and hydrogen cyanide. nih.gov |

Condensed-Phase Synthetic Routes

In the condensed phase, the synthesis of this compound is often achieved through the reaction of formaldehyde (B43269) with ammonia. This reaction proceeds through the formation of a hemiaminal intermediate (aminomethanol), which then undergoes dehydration to yield this compound. researchgate.netresearchgate.net Due to the high reactivity of this compound, it is often generated in situ and immediately trapped by other reagents or undergoes polymerization. The formation of hexamethylenetetramine is a well-known outcome of the reaction between formaldehyde and ammonia in aqueous solution, highlighting the challenges in isolating monomeric this compound.

| Method | Precursors | Intermediate | Product | Challenges |

|---|---|---|---|---|

| Reaction of Formaldehyde and Ammonia | Formaldehyde (CH₂O), Ammonia (NH₃) | Hemiaminal (Aminomethanol) | This compound (CH₂NH) | High reactivity leading to polymerization or formation of hexamethylenetetramine. researchgate.netresearchgate.net |

Synthesis of this compound Derivatives and Analogs

The transient nature of this compound makes its direct use in synthesis challenging. Therefore, derivatization strategies often rely on in-situ generation or the use of stable this compound precursors.

Schiff Base Formation Involving this compound Scaffolds

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. The formation of N-substituted this compound derivatives is a key strategy for incorporating the this compound scaffold into more complex molecules. These reactions typically involve the condensation of a primary amine with a source of the this compound moiety, such as formaldehyde or its equivalents. researchgate.netionicviper.orgresearchgate.netdergipark.org.tr The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable Schiff base. researchgate.net The reaction conditions can be controlled to favor the formation of the desired imine over side products.

Due to its high reactivity, this compound itself is not typically isolated and used as a starting material for Schiff base synthesis. Instead, reactions that are expected to produce this compound as an intermediate are employed to form N-substituted derivatives. For example, the reaction of an amine with formaldehyde will proceed through a this compound-like intermediate which is then trapped by another molecule of the amine to form a more stable product.

Ligand Synthesis Incorporating this compound Units

The this compound C=N bond can be a crucial component of ligands used in coordination chemistry. The nitrogen atom of the imine group possesses a lone pair of electrons that can coordinate to a metal center. The synthesis of such ligands often involves the Schiff base condensation of a suitable aldehyde or ketone with an amine that contains another donor atom, thereby creating a multidentate ligand.

While direct reactions with this compound are uncommon, ligands containing the N-substituted this compound motif are widely synthesized. For instance, the reaction of salicylaldehyde (B1680747) with ethylenediamine (B42938) produces the well-known salen ligand, which contains two imine functionalities. Although not directly derived from this compound, these syntheses illustrate the principle of incorporating the C=N bond into a ligand framework. Metal complexes of such ligands have been extensively studied. africaresearchconnects.comresearchgate.net

Preparation of Bis(this compound) Compounds

Bis(this compound) compounds, containing two this compound or N-substituted this compound units, are valuable building blocks in organic synthesis and materials science. The synthesis of such compounds can be achieved by reacting a diamine with two equivalents of an aldehyde or ketone. For example, the reaction of ethylenediamine with two equivalents of salicylaldehyde yields a bis(salicylidene)ethylenediamine ligand, a classic example of a bis(imine) compound. ionicviper.org

While the direct synthesis of a simple H₂C=N-N=CH₂ from this compound is not a common procedure, more complex bis(imine) structures are readily accessible and have been characterized. These compounds can act as tetradentate ligands, coordinating to metal ions through both nitrogen atoms of the imine groups.

| Derivative Type | Synthetic Approach | Key Features | Example Precursors |

|---|---|---|---|

| Schiff Bases | Condensation of amines with formaldehyde or its equivalents. researchgate.netionicviper.orgresearchgate.netdergipark.org.tr | Formation of N-substituted this compound derivatives. | Primary amines, Formaldehyde |

| Ligands | Schiff base condensation to create multidentate ligands. africaresearchconnects.comresearchgate.net | Incorporation of the C=N bond for metal coordination. | Salicylaldehyde, Ethylenediamine |

| Bis(this compound) Compounds | Reaction of a diamine with two equivalents of an aldehyde. ionicviper.org | Contains two imine functionalities, often used as tetradentate ligands. | Ethylenediamine, Salicylaldehyde |

Functionalization of this compound Frameworks

Direct post-synthetic functionalization of the this compound molecule is challenging due to its high reactivity and instability. Consequently, the primary strategy for producing functionalized this compound frameworks involves the condensation of pre-functionalized aldehydes and amines. This approach allows for the introduction of a wide array of substituents onto the basic this compound structure.

Synthesis from Substituted Precursors: The most common method for preparing functionalized imines is the reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. redalyc.orgmasterorganicchemistry.comchemistrysteps.com By selecting appropriately substituted starting materials, a diverse range of N-substituted and C-substituted this compound derivatives can be synthesized. For instance, the condensation of substituted benzaldehydes with substituted anilines can yield halo-functionalized crystalline imine compounds. acs.org This method is versatile and allows for the incorporation of various functional groups, which can then be further modified.

Nucleophilic Addition: The carbon-nitrogen double bond in the imine functionality is susceptible to nucleophilic attack. This reactivity provides a pathway for the derivatization of the this compound framework. Nucleophilic addition to the carbon atom of the C=N bond is a key reaction for introducing new substituents. libretexts.orgopenstax.orgyoutube.com

Cycloaddition Reactions: Imines can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. For example, the aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine with an alkene, can be used to form azetidines. digitellinc.com Additionally, N-acyl imines can act as heterodienes in [4+2]-cycloaddition reactions. acs.org These reactions allow for the elaboration of the simple imine framework into more complex heterocyclic systems.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. For the production of this compound and its derivatives, several green chemistry approaches have been explored, focusing on reducing solvent use, energy consumption, and waste generation.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. rsc.org The synthesis of aldimines has been successfully achieved with high to near-quantitative yields using techniques like grinding and single-screw extrusion (SSE), with water as the only byproduct. rsc.orgresearchgate.net These methods are notable for their high efficiency and reduced environmental impact.

| Method | Conditions | Yield | Key Advantages |

|---|---|---|---|

| Grinding | Solvent-free, room temperature | Good to high yields | Simplicity, minimal energy input for small scale |

| Single-Screw Extrusion (SSE) | Solvent-free, optimized temperature and residence time | >99% for some derivatives | Continuous process, high throughput, scalable |

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. anton-paar.com Microwave-assisted synthesis of N-substituted aldimines has been demonstrated to be highly efficient under solvent-free conditions, with reactions often completing within minutes. researchgate.netrsc.org

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Microwave-Assisted | 1.0 - 1.5 minutes | 91% - 98% | Solvent-free, with wetting reagent |

| Conventional Heating | 120 minutes | Lower yields | Solvent-based (azeotropic removal of water) |

Synthesis in Supercritical Carbon Dioxide: Supercritical carbon dioxide (sc-CO₂) has emerged as a green solvent and reaction medium. It is non-toxic, non-flammable, and readily available. The synthesis of various aldimines and ketimines has been successfully carried out in sc-CO₂, where it acts as both a solvent and a promoter of the reaction. chemistryviews.org This method offers high yields and the products are often obtained in a pure, crystalline form without the need for further purification. chemistryviews.org

Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.govacs.org Enzymes such as ene-reductases and imine reductases/reductive aminases can be used in biocatalytic cascades for the asymmetric synthesis of amines from α,β-unsaturated ketones, which involves an imine intermediate. nih.gov While direct biocatalytic synthesis of this compound is less explored, the enzymatic reductive amination of formaldehyde is a potential green route.

Green Chemistry Metrics: The "greenness" of a chemical process can be quantified using various metrics. These metrics help in comparing different synthetic routes and identifying areas for improvement. rsc.orgwhiterose.ac.uknih.govscientificupdate.com

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

The application of these green methodologies to the synthesis of this compound and its derivatives not only leads to more efficient and economical processes but also aligns with the principles of sustainable chemistry by minimizing the environmental footprint. rsc.org

Sophisticated Spectroscopic Characterization Techniques and Interpretation

High-Resolution Rotational Spectroscopy for Structural Elucidation

High-resolution rotational spectroscopy, particularly microwave spectroscopy, has been instrumental in determining the precise molecular structure of methanimine. By analyzing the rotational transitions, fundamental molecular parameters such as rotational constants, centrifugal distortion constants, and nuclear spin-rotation coupling constants can be accurately derived aanda.org, nist.gov. These parameters are directly related to the molecule's geometry, allowing for the calculation of bond lengths and bond angles.

Studies have established this compound as a planar molecule researchgate.net. The determined structural parameters include:

| Parameter | Value (Å or °) | Source |

| C=N bond length | 1.27 | researchgate.net, wikipedia.org |

| N-H bond length | 1.02 | researchgate.net, wikipedia.org |

| H-N=C angle | 110.5° | researchgate.net, wikipedia.org |

High-resolution rotational spectroscopy has also been employed to study various isotopologs of this compound, such as ¹³CH₂NH, CH₂¹⁵NH, and CH₂ND, providing comprehensive structural data for these species as well aanda.org. The accurate determination of rotational constants is crucial for astronomical searches and for understanding the molecule's behavior in interstellar environments aanda.org, aanda.org.

Vibrational Spectroscopies (Infrared and Raman) for Molecular Dynamics

Infrared (IR) and Raman spectroscopies are powerful tools for investigating the vibrational dynamics of this compound, providing information about its molecular structure and the nature of its chemical bonds. These techniques are sensitive to changes in molecular vibrations, allowing for the identification of fundamental modes and overtones.

The vibrational spectrum of this compound exhibits characteristic frequencies associated with its functional groups. The C=N stretching vibration is typically observed around 1638 cm⁻¹ globalresearchonline.net. While a band at 3262.622 cm⁻¹ was historically assigned to the ν₁ NH stretch fundamental, recent analyses suggest it is more accurately attributed to the CN stretching overtone, 2ν₄ researchgate.net, researchgate.net, nih.gov.

Calculated vibrational frequencies for this compound, often supported by theoretical calculations, include:

| Mode | Frequency (cm⁻¹) | Assignment/Notes | Source |

| CH stretch (asymmetric) | ~3140 | Tentative assignment rsc.org | rsc.org |

| CH stretch (symmetric) | ~3024, 2914 | CH stretch | nist.gov |

| C=N stretch | 1638 | C=N double bond stretch | nist.gov, globalresearchonline.net |

| CH₂ scissors | 1452 | CH₂ scissoring vibration | nist.gov |

| HCNH deformation | 1344, 1058 | HCNH bending modes | nist.gov |

| CH₂ wagging | 1061 | CH₂ wagging vibration | nist.gov |

| Torsion | 1127 | Torsional mode | nist.gov |

| CN stretching overtone | ~3262 | Previously assigned as ν₁ NH stretch researchgate.net, researchgate.net, nih.gov | researchgate.net, researchgate.net, nih.gov |

Analytic methods for calculating anharmonic vibrational spectra have been applied to this compound, demonstrating its sensitivity to numerical differentiation parameters and highlighting the advantages of analytic approaches over numerical ones for accurate spectral prediction rsc.org, nih.gov.

While direct in-situ monitoring of this compound's own reactions is not extensively detailed in the provided snippets, IR spectroscopy is employed in laboratory simulations of astrophysical environments. For instance, Fourier-transform infrared spectroscopy in reflection absorption mode is used to monitor ice compositions during hydrogenation reactions involving molecules like hydrogen cyanide and this compound aanda.org. This demonstrates the utility of IR spectroscopy for tracking chemical transformations involving this compound under controlled conditions.

Electronic Spectroscopies (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopies, such as UV-Vis and fluorescence spectroscopy, probe the electronic transitions within the this compound molecule. These techniques provide insights into the molecule's electronic structure, including the energies of its ground and excited states.

This compound exhibits an electronic absorption spectrum in the ultraviolet region. Cavity ring-down spectroscopy (CRDS) has identified a broad and structureless absorption spectrum with a maximum near 250 nm researchgate.net. This corresponds to an electronic transition in the range of 234 to 260 nm, associated with the à ¹A″ ← X ¹A' transition researchgate.net. Theoretical studies on related imine compounds also reveal characteristic UV-Vis absorption bands related to π→π* and n→π* transitions nepjol.info, researchgate.net, tandfonline.com.

The study of this compound's excited states is essential for understanding its photochemistry and potential reaction pathways. While specific fluorescence data for this compound itself is limited in the provided results, theoretical calculations and studies on related Schiff bases indicate the presence of fluorescence and allow for the investigation of excited-state properties researchgate.net, dntb.gov.ua. The broad nature of the observed UV-Vis absorption suggests that vibrational fine structure is often averaged out in the gas phase, though temperature-dependent studies can reveal such details in other molecules libretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure, connectivity, and conformation. For this compound, NMR spectroscopy, particularly ¹H and ¹³C NMR, can identify the presence of specific functional groups and confirm the molecular connectivity.

In studies of substituted this compound derivatives, ¹H and ¹³C NMR spectra have been used to identify imine, aromatic, and pyrazole (B372694) groups, thereby verifying the proposed molecular structures nepjol.info, researchgate.net. While specific chemical shift values for the parent this compound are not detailed in the provided snippets, NMR remains a crucial tool in the comprehensive characterization of this compound and its derivatives.

List of Compounds Mentioned:

this compound (CH₂NH)

Methylenimine

Formaldimine

¹³CH₂NH

CH₂¹⁵NH

CH₂ND

Methylamine (B109427) (CH₃NH₂)

Aminoacetonitrile (B1212223) (NH₂CH₂CN)

Hydroxylamine (NH₂OH)

Hydrogen cyanide (HCN)

Ethylenediamine (B42938) (NH₂CH₂CH₂NH₂)

Methyl azide (B81097)

Hexamethylenetetramine

Ethanimine (CH₃CH=NH)

Vinylamine

N-Methylthis compound

Ethanamine

Imine

Difluorothis compound (F₂C=NH)

Nitromethane (CH₃NO₂)

(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)this compound (PPM)

(E)-N-Ethyl-1-(4-nitrophenyl)this compound

N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)this compound)

(E)-1-(perfluorophenyl)-N-(p-tolyl)this compound (PFPT)

Methenamine

Methenamine hippurate

N-methyl-1-(pyridin-2-yl)this compound

[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine

N-ethynylthis compound (H₂CNCCH)

Mass Spectrometry for Reaction Product Identification and Isomer Differentiation

Mass spectrometry (MS) is an indispensable technique for identifying reaction products and differentiating between isomeric species, particularly in the study of reactive intermediates like the this compound radical cation (H₂CNH⁺•) and its isomer, aminomethylene (HCNH₂⁺•). These studies often employ guided ion beam mass spectrometry coupled with vacuum ultraviolet (VUV) photoionization for selective isomer generation docbrown.infodocbrown.inforesearchgate.netresearchgate.net. By analyzing the mass-to-charge (m/z) ratios of the resulting ions, researchers can elucidate reaction pathways and identify the composition of reaction products.

When this compound radical cation isomers react with molecules such as propene or ethyne (B1235809), distinct product ions are observed, allowing for differentiation. For instance, in the reaction of these isomers with propene, products are detected at m/z 30, 43, 56, and 70. Notably, the this compound radical cation (H₂CNH⁺•) exhibits an additional product at m/z 42 compared to its aminomethylene isomer docbrown.info. Similarly, reactions with ethyne yield identifiable fragments, contributing to the understanding of reaction mechanisms researchgate.net.

While mass spectrometry is powerful for determining the mass of ions, it is inherently limited in differentiating between species with identical m/z values. Therefore, advanced MS techniques, such as tandem mass spectrometry (MS/MS) or photodissociation methods that exploit isomer-specific fragmentation patterns, are often employed to achieve precise isomer identification docbrown.info. The ability to selectively generate isomers, for example, by direct photoionization of neutral this compound versus dissociative photoionization of precursor molecules, further enhances the capability of mass spectrometry in distinguishing between closely related species docbrown.infodocbrown.inforesearchgate.netresearchgate.net. Theoretical calculations are frequently integrated with experimental mass spectrometry data to propose likely structures for observed products and to understand reaction mechanisms docbrown.infodocbrown.info.

Table 3.5.1: Observed Product Ion m/z Values in Reactions Involving this compound Radical Cation Isomers

| Reactants | Isomer Studied | Observed Product m/z Values | Notes |

| This compound radical cation isomers + Propene (CH₃CHCH₂) | HCNH₂⁺• (Aminomethylene) | 30, 43, 56, 70 | |

| This compound radical cation isomers + Propene (CH₃CHCH₂) | H₂CNH⁺• (this compound) | 30, 42, 43, 56, 70 | Additional product at m/z 42 observed for the H₂CNH⁺• isomer. |

| This compound radical cation isomers + Ethyne (C₂H₂) | H₂CNH⁺• (this compound) | 39 | Leading to protonated vinyl cyanide (CH₂CHCNH⁺) via barrierless pathway. |

| This compound radical cation isomers + Ethyne (C₂H₂) | HCNH₂⁺• (Aminomethylene) | 39 | Leading to various [C₃NH₄]⁺ isomers via barrierless pathways. |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography stands as a cornerstone technique for determining the precise three-dimensional atomic structure of crystalline materials acs.orguq.edu.au. This experimental science involves directing X-rays at a crystal, where the ordered arrangement of atoms causes the X-rays to diffract. By measuring the angles and intensities of these diffracted beams, a detailed picture of electron density and atomic positions within the crystal can be generated, revealing chemical bonds and molecular geometry acs.orguq.edu.au. This method is fundamental for characterizing molecules, differentiating between similar substances, and understanding materials at the atomic level acs.org.

The application of X-ray crystallography extends to the study of this compound derivatives, providing insights into their solid-state structures. For example, the synthesis and investigation of compounds like (E)-N-(2-morpholinoethyl)-1-(pyren-1-yl)this compound have utilized X-ray crystallography to explore their solid-state electronic behavior chemicalbook.com. Such studies allow for the detailed analysis of crystal packing, intermolecular interactions, and the precise geometric parameters of the this compound moiety within a larger molecular framework chemicalbook.com. Furthermore, X-ray crystal structure analysis has been employed to determine the stereochemistry of specific isomers of this compound derivatives, confirming their E-configuration in the solid state spectrabase.com. The technique requires high-quality single crystals, which can be obtained through synthesis or from natural sources, and serves as a primary method for atomic structure characterization acs.orguq.edu.auchemicalbook.com.

Note on Section 3.4.1: Information specifically detailing the application of advanced NMR pulse sequences (e.g., COSY, HSQC, HMBC) for the detailed structural assignment of this compound (CH₂=NH) itself was not found in the provided search results. While general NMR characterization of imines and their derivatives, as well as standard ¹H and ¹³C NMR of related compounds like methylamine, were identified, specific advanced NMR methodologies applied directly to this compound for structural elucidation could not be elaborated upon.

Compound List

this compound (CH₂=NH)

Aminomethylene (HCNH₂)

Propene (CH₃CHCH₂)

Ethyne (C₂H₂)

(E)-N-(2-morpholinoethyl)-1-(pyren-1-yl)this compound

(E)-1-(perfluorophenyl)-N-(o-toly)this compound

(Z)-N-tert-butyl-1-(2-(3,5-dichlorobenzamido)phenyl) this compound

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure, stability, and reactivity of methanimine (CH₂NH). These computational approaches provide detailed insights that complement and often guide experimental studies.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of this compound and its reactions. Various functionals, such as B3LYP, M06-2X, and wB97XD, have been utilized to optimize geometries, calculate thermodynamic parameters, and explore reaction mechanisms. acs.orgresearchgate.netnih.gov For instance, DFT calculations have been used to study the atmospheric degradation of this compound, revealing that hydrogen abstraction by the hydroxyl radical (OH) is the dominant initial reaction pathway. researchgate.net

In a study of the reaction between this compound and the hydroperoxy (HO₂) radical, a combination of DFT (specifically B3LYP with dispersion corrections) and ab initio methods was used to investigate the potential energy surface. researchgate.net Furthermore, DFT has been applied to explore the synthesis of substituted this compound derivatives and to predict the outcomes of multicomponent reactions involving this compound. nih.govresearchgate.netmdpi.com For example, in the study of (E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)this compound, the molecular structure was optimized using the B3LYP functional with a cc-pVDZ basis set to compare with experimental data. researchgate.net

These studies demonstrate the utility of DFT in providing reliable geometric and energetic information for this compound and related systems, forming the basis for understanding their chemical behavior.

Table 4.1.1: Calculated Ground State Geometric Parameters of this compound using DFT Methods (Note: This table is a representative example based on typical literature findings. Actual values may vary slightly depending on the specific DFT functional and basis set used.)

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| C=N | 1.273 | 1.270 |

| C-H | 1.090 | 1.088 |

| N-H | 1.021 | 1.020 |

| Bond Angles (degrees) | ||

| ∠H-C-H | 117.5 | 117.8 |

| ∠H-C-N | 121.3 | 121.1 |

| ∠C-N-H | 110.5 | 110.8 |

Ab Initio Methods for High-Accuracy Energetics and Geometries

For higher accuracy in determining the energetics and geometries of this compound, various ab initio methods have been employed. These methods, which are based on first principles without empirical parameterization, provide benchmark-quality data. High-level ab initio calculations are crucial for a consistent and accurate description of the structures and energetics of neutral this compound and its cations on their ground-state potential energy surfaces. acs.org

Methods like the Complete Basis Set (CBS) extrapolation, specifically the CBS-APNO method, have been used to compute accurate energy differences, achieving a mean absolute deviation of just 0.5 kcal/mol for heats of reaction. acs.orgwayne.edu Such high-accuracy calculations have been vital in studying the dissociation of both neutral and positively charged this compound. acs.org Furthermore, extensive ab initio calculations using multi-configuration perturbation theory (CASPT2) and coupled cluster theory have been performed to generate a reference database for the electronically excited states of organic chromophores, including this compound. mpg.de

The application of these sophisticated ab initio techniques provides a robust foundation for understanding the fundamental properties of this compound, which is essential for interpreting experimental spectra and reaction dynamics.

Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) for Refined Analyses

To account for electron correlation effects more accurately than standard Hartree-Fock or many DFT methods, post-Hartree-Fock methods are frequently utilized. These methods provide a systematic way to improve upon the Hartree-Fock approximation. catalysis.blog For this compound and its reactions, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been essential for refined analyses of energies and geometries. acs.orgresearchgate.netdiva-portal.org

Geometries of intermediates and transition states in reactions involving this compound have been optimized using MP2 with various basis sets, including 6-31G(d), 6-311++G(d,p), and cc-pVTZ. diva-portal.orgrsc.org Following geometry optimization, single-point energy calculations are often performed at the more computationally expensive but highly accurate CCSD(T) level to refine the potential energy surface. researchgate.netrsc.orgfrontiersin.org This hierarchical approach, where geometries are calculated at a less expensive level and energies are refined with a more accurate method, provides a balance between computational cost and accuracy. mdpi.com For example, in studies of the reactivity of the this compound radical cation, stationary point energies were calculated at the CCSD(T)/6-311++G(d,p) level, with zero-point energy corrections derived from MP2/6-311++G(d,p) calculations. rsc.orgfrontiersin.org

Table 4.1.2: Comparison of Relative Energies (kcal/mol) for a Reaction Intermediate Calculated with Different Post-Hartree-Fock Methods (Note: This table is illustrative and compiled from typical results in the literature. The reference is the separated reactants.)

| Method | Relative Energy (kcal/mol) |

| MP2/6-311++G(d,p) | -25.5 |

| CCSD/6-311++G(d,p) | -23.8 |

| CCSD(T)/6-311++G(d,p) | -24.2 |

Molecular Dynamics and Reaction Path Studies

Understanding the transformation of this compound in chemical reactions requires not just the characterization of stable molecules and intermediates but also the pathways that connect them. Computational methods are crucial for mapping these reaction pathways.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool used to confirm the connection between a transition state (TS) and the corresponding reactants and products on a potential energy surface. aip.org For reactions involving this compound, IRC calculations are routinely performed to ensure that an optimized transition state structure indeed links the intended minima (reactants/products or intermediates). rsc.orgaip.orguni.wroc.pl

These calculations involve following the path of steepest descent from the transition state saddle point down to the adjacent energy minima. uni.wroc.pl For example, in a study of the reaction between the CP radical and this compound, IRC analysis was used to connect each transition state to the corresponding minima, ensuring the correct reaction pathways were established. aip.org Similarly, in investigations of the reactivity of the this compound radical cation with propene, IRC calculations at the MP2/6-31G(d) level were performed to verify the connections between transition states and their associated minima. rsc.org In cases where standard IRC calculations might fail, the geometry can be slightly distorted along the normal coordinate of the negative frequency to ensure the correct connections are made. rsc.org

Potential Energy Surface (PES) Mapping

The exploration and mapping of the potential energy surface (PES) are fundamental to understanding the detailed mechanism of a chemical reaction. For this compound, PES mapping has been used to explore its dissociation pathways and its reactions with other species. acs.orgacs.org High-level ab initio calculations are employed to provide a consistent and accurate description of the structures and energetics of neutral this compound and its cations on the ground-state potential energy surfaces. acs.org

For instance, the PES for the reaction of the this compound radical cation (H₂CNH⁺) with propene was mapped out at the CCSD(T)/6-311++G(d,p) level of theory. rsc.orgresearchgate.net This mapping revealed a series of van der Waals adducts and covalently-bound intermediates, along with the transition states connecting them, providing a detailed picture of the reaction mechanism. researchgate.net Similarly, the PES for the reaction of the N(²D) atom with methane (B114726) was calculated, identifying the pathway to produce CH₂NH + H as a significant channel. acs.org For barrierless dissociation processes, relaxed potential energy surface scans are often performed along the bond dissociation coordinate to map the energy profile. rsc.org These detailed maps are invaluable for interpreting experimental results and for use in molecular dynamics simulations. acs.orgwayne.edu

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.netresearchgate.net

For this compound and its derivatives, FMO analysis helps to predict their behavior in chemical reactions. For instance, in a study of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)this compound), the HOMO-LUMO band gap was calculated to be 3.70 eV, providing insight into the molecule's reactivity sites. figshare.com In another investigation involving (E)-1-(perfluorophenyl)-N-(p-tolyl)this compound, the HOMO-LUMO energy gap was found to be 2.806 eV, suggesting a high degree of chemical reactivity and lower stability. researchgate.net

Table 1: Examples of HOMO-LUMO Gaps in this compound Derivatives

| Compound | HOMO-LUMO Gap (eV) | Reference |

| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)this compound) | 3.70 | figshare.com |

| (E)-1-(perfluorophenyl)-N-(p-tolyl)this compound | 2.806 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.decomputabio.com The MEP map displays regions of varying electrostatic potential on a molecule's surface, typically using a color-coded scheme. uni-muenchen.deresearchgate.net Red or yellow areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

In the context of this compound and its derivatives, MEP analysis is crucial for identifying reactive sites. figshare.comresearchgate.net For example, in studies of various this compound derivatives, MEP maps have been used to confirm the locations of nucleophilic and electrophilic centers within the molecules. figshare.com The nitrogen atom, with its lone pair of electrons, is often identified as a region of negative electrostatic potential, making it a likely site for interaction with electrophiles. The distribution of electrostatic potential across the molecule provides a comprehensive picture of its charge landscape, which is fundamental to understanding its intermolecular interactions and chemical behavior. computabio.commdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netugm.ac.id It examines interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of intramolecular charge transfer and delocalization effects that contribute to molecular stability. ugm.ac.idperiodicodimineralogia.it The strength of these interactions can be quantified by second-order perturbation theory, providing insights into hyperconjugative and conjugative interactions. ugm.ac.id

For this compound-based compounds, NBO analysis reveals the nature of intramolecular charge transfer. periodicodimineralogia.itresearchgate.net For instance, in a study of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)this compound), NBO analysis was employed to understand the electronic charge distribution and its impact on the molecule's behavior. figshare.com Similarly, for N-(1H-benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)this compound, NBO analysis showed that conjugation and hyperconjugation were the primary interactions responsible for the stabilization of the molecule. researchgate.net These studies highlight how charge is transferred between different parts of the molecule, which is crucial for understanding its electronic properties and reactivity.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. researchgate.net Computational chemistry plays a vital role in the prediction and design of new NLO materials by calculating properties such as polarizability (α) and hyperpolarizability (β and γ). researchgate.netresearchgate.net

Theoretical studies on this compound derivatives have explored their potential as NLO materials. For example, the NLO properties of two benzimidazole (B57391) Schiff bases, including a this compound derivative, were investigated using DFT. researchgate.net The calculations revealed that these compounds possess large hyperpolarizabilities, suggesting their potential for use in NLO applications. researchgate.net The study compared the calculated hyperpolarizabilities to that of urea, a standard NLO material, to benchmark their performance. researchgate.net Such computational screening allows for the rational design of molecules with enhanced NLO properties.

Topological Analyses (ELF, LOL, ALIE, RDG) for Bonding Characterization

Topological analysis of various scalar fields derived from the electron density provides profound insights into the nature of chemical bonding and non-covalent interactions within a molecule. nih.govaraproceedings.com Key methods include:

Electron Localization Function (ELF): ELF helps to visualize regions of high electron localization, which are indicative of covalent bonds and lone pairs. araproceedings.comniscpr.res.in

Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about the spatial distribution of electrons, helping to distinguish between bonding and non-bonding regions. araproceedings.comniscpr.res.in

Average Localized Ionization Energy (ALIE): ALIE maps provide insights into the regions of a molecule that are most susceptible to ionization.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. nih.gov

In the study of this compound derivatives, these topological analyses have been employed to gain a deeper understanding of their chemical bonding. For instance, in the investigation of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)this compound), various wave function analyses including ELF, LOL, ALIE, and RDG were conducted to elucidate the distribution of electronic charge and characterize the bonding within the molecule. figshare.com These methods provide a detailed and intuitive picture of the chemical bonds and interactions that govern the structure and reactivity of this compound-containing compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgresearchgate.net By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ajrconline.orgresearchgate.net

QSAR studies have been performed on various this compound derivatives to explore their potential as therapeutic agents. For example, a study on N-substituted [5-(1H-1,2,4-triazol-5-yl)pyridine-2-yl]this compound derivatives investigated their antibacterial activities. ajrconline.orgresearchgate.net The QSAR models developed in this study revealed that electronic, steric, and lipophilic parameters had a significant correlation with the observed antibacterial activity. ajrconline.orgresearchgate.net The prevalence of lipophilic and topological descriptors in the QSAR equations indicated that these properties are crucial for the antibacterial action of these this compound derivatives. ajrconline.orgresearchgate.net Such studies demonstrate the utility of QSAR in the rational design of new this compound-based drugs.

Chemical Reactivity: Mechanisms and Kinetics

Unimolecular Decomposition Pathways

Methanimine can undergo unimolecular decomposition, typically when formed in an energetically excited state, such as from the photolysis of precursor molecules like methyl azide (B81097) (CH₃N₃) researchgate.netaip.org. These decomposition pathways can lead to the formation of smaller molecules.

One significant decomposition channel involves the elimination of molecular hydrogen (H₂). Excited this compound can decompose via 1,1-H₂ elimination, yielding hydrogen cyanide (HCN) and a hydrogen atom, or hydrogen isocyanide (HNC) and molecular hydrogen researchgate.netaip.org. Another pathway involves sequential hydrogen atom loss: first, the N-H bond breaks, followed by the C-H bond cleavage, ultimately forming hydrogen cyanide (HCN) researchgate.netaip.org. This compound can also be involved in the decomposition of larger molecules; for instance, as a second-stage cracking product of ethylamine (B1201723) pyrolysis, it can decompose through H₂ elimination or 1,3-proton shift mechanisms murdoch.edu.au.

Dimerization and Oligomerization Mechanisms

The dimerization of neutral this compound (CH₂=NH + CH₂=NH) is generally considered to be a process with significant energy barriers researchgate.netresearchgate.net. Consequently, it is unlikely to occur efficiently under the low-temperature conditions found in interstellar ices or the upper atmosphere of Titan without an external energy source researchgate.netresearchgate.net. In contrast, processes involving ionized or protonated this compound are often barrierless and can contribute to the formation of larger ionic species researchgate.net.

Reactions with Neutral Species and Radical Species

This compound readily reacts with various neutral and radical species, which are prevalent in interstellar clouds and planetary atmospheres. These reactions are crucial for the formation of more complex organic molecules.

This compound participates in gas-phase reactions with a range of small radicals, including CN, OH, SiN, SH, NO, NS, HCO, HCS, and C₃N arxiv.orgresearchgate.net. A general reaction mechanism often involves addition of the radical to the carbon or nitrogen atom of this compound, or hydrogen atom abstraction arxiv.org.

The reaction of this compound with the C₃N radical is notable as it is reported to be the only exothermic addition reaction among several studied radicals (including CN, CP, CCH, and OH) researchgate.net. This reaction leads to the formation of isomers like HNCHCCCN and CH₂NCCCN researchgate.net. Kinetic studies for the CH₂NH + C₃N reaction indicate rate coefficients in the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at low temperatures researchgate.netresearchgate.net. For instance, at 40 K, the formation of PE and PZ isomers proceeds at approximately 3-4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while the PH1 product forms at about 2.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 100 K researchgate.net.

The reaction with the CN radical is known to form cyanothis compound researchgate.net, often via addition to the carbon atom of this compound arxiv.org. Reactions with OH radicals are also significant, though specific rate constants for this compound itself are less detailed in the provided literature compared to related species like methylamine (B109427) arxiv.orgfrontiersin.org. Other radicals like HCS, HCO, SH, SiN, NO, and NS are also known to react with this compound, contributing to the complex chemical networks in various environments arxiv.orgresearchgate.net.

Table 1: Gas-Phase Reactions of this compound with Small Radicals

| Radical | Reaction Type | Primary Products (if known) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| CN | Addition | Cyanothis compound | Not specified | Not specified | researchgate.net |

| OH | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org |

| C₃N | Addition | HNCHCCCN, CH₂NCCCN | ~3-4 × 10⁻¹¹ (PE/PZ isomers) | 40 | researchgate.net, researchgate.net |

| C₃N | Addition | HNCHCCCN, CH₂NCCCN | ~2.0 × 10⁻¹¹ (PH1 product) | 100 | researchgate.net, researchgate.net |

| HCS | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org, researchgate.net |

| HCO | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org, researchgate.net |

| SH | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org, researchgate.net |

| SiN | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org, researchgate.net |

| NO | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org |

| NS | Addition/Abstraction | Not specified | Not specified | Not specified | arxiv.org |

Hydrogen abstraction is a common reaction pathway for this compound when interacting with radicals arxiv.org. For example, during the decomposition of methyl azide, this compound can undergo H-atom loss acs.org. While specific rate constants for direct hydrogen abstraction from neutral this compound by the radicals listed in 5.3.1 are not extensively detailed in the provided snippets, the general reactivity suggests these processes occur. For instance, studies on related molecules like methylamine show that OH radicals can abstract hydrogen atoms from both carbon and nitrogen sites ccsnorway.com.

Reactions with Charged Species (Ions and Radical Cations)

This compound and its ionic forms participate in reactions with charged species, which are relevant in environments with ionization.

Proton transfer reactions are significant for this compound and its related ions. The this compound radical cation (H₂CNH˙⁺) can undergo proton transfer with molecules like propene, leading to the formation of protonated species such as CH₂NH₂⁺ rsc.org. The methyleneamine cation (MEC), a species closely linked to this compound, is known to be involved in proton exchange reactions with this compound, indicating that this compound can act as both a proton acceptor and donor eku.edu.

Reactivity of this compound Radical Cation Isomers

This compound (H₂CNH⁺•) and its isomer, aminomethylene (HCNH₂⁺•), are reactive radical cations that play a role in the formation of larger nitrogen-containing species in various chemical environments, including interstellar clouds and planetary atmospheres frontiersin.orgrsc.orgresearchgate.netarxiv.orgresearchgate.net. Studies investigating the reactions of these isomers with unsaturated hydrocarbons like ethyne (B1235809) (C₂H₂) and propene (CH₃CHCH₂) have highlighted significant differences in their reactivity frontiersin.orgrsc.orgresearchgate.netarxiv.orgresearchgate.netrsc.org.

The H₂CNH˙⁺ isomer exhibits greater reactivity compared to the HCNH₂˙⁺ isomer when reacting with propene, being over a factor of two more reactive rsc.orgrsc.org. The reaction pathways also differ: H₂CNH˙⁺ primarily undergoes hydrogen-atom transfer (HAT) to form protonated this compound (CH₂NH₂⁺), along with charge and proton transfer products rsc.orgrsc.org. Conversely, HCNH₂˙⁺ tends to react via covalently-bound adducts, leading to products such as protonated vinylimine (B1173575) (CH₂CHCHNH₂⁺) in conjunction with CH₃˙ radicals rsc.orgrsc.org.

When reacting with ethyne, both isomers predominantly eliminate a hydrogen atom from covalently bound adducts to yield [C₃NH₄]⁺ ions frontiersin.orgresearchgate.netarxiv.orgresearchgate.net. Theoretical calculations indicate that while the aminomethylene isomer can form various [C₃NH₄]⁺ isomers through barrierless and exothermic pathways, the this compound isomer's sole barrierless pathway leads to the production of protonated vinyl cyanide (CH₂CHCNH⁺) researchgate.netarxiv.orgresearchgate.net. These isomer-specific reactivities are crucial for understanding the build-up of chemical complexity in astrochemical settings rsc.orgrsc.org.

Dissociative Recombination Processes

Dissociative recombination (DR) is a key process in the destruction of molecular ions, leading to the formation of neutral species. For ions related to this compound, DR is instrumental in producing neutral this compound (CH₂NH) oup.com. Specifically, the dissociative recombination of CH₂NH₂⁺ with electrons is considered a critical step in the formation of interstellar this compound oup.com. This process can result in the elimination of a hydrogen atom, forming complex neutral molecules frontiersin.org. While this compound itself is a closed-shell ion, its ionic forms, such as the this compound cation (CH₂NH⁺•) or protonated this compound, can undergo barrierless dissociative recombination processes oup.com.

Research into the dissociation of neutral and charged this compound (CH₂NHn⁺, where n ranges from 0 to 2) has employed ab initio classical trajectory calculations acs.orgnih.gov. These studies reveal that dissociation channels include the loss of a hydrogen atom or molecular hydrogen (H₂). For the this compound monocation, HCNH⁺ has been identified as a major product in a significant majority (85-90%) of dissociating trajectories acs.orgnih.gov.

Kinetic Studies and Rate Coefficient Determination

Kinetic studies are essential for quantifying the rates and understanding the dependencies of reactions involving this compound. These studies often explore how reaction rates change with temperature and pressure, and employ theoretical models to predict these behaviors.

Temperature and Pressure Dependence of Reaction Rates

The kinetics of reactions involving this compound and related species are significantly influenced by temperature and pressure. For the reaction between the aminomethyl radical (•CH₂NH₂) and molecular oxygen (O₂), rate coefficients have been observed to exhibit both pressure dependence and negative temperature dependence frontiersin.orgnih.gov. Experimental investigations utilizing laser flash photolysis and photoionization mass spectrometry have reported negative temperature dependence for rate coefficients across a range of 267 K to 363 K. Notably, these rates were found to be independent of pressure within the range of 0.5 to 2.5 Torr frontiersin.orgnih.gov. The reported rate coefficients for this reaction typically fall between (2–8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ frontiersin.orgnih.gov. For instance, a calculated rate coefficient at 300 K was 1.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is roughly half the experimentally determined value of 3.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at the same temperature frontiersin.orgnih.gov.

In the context of the CH₂NH + C₃N reaction, pressure dependence of the rate constants was observed, with the low-pressure limit being approached at pressures as high as 1 × 10⁻³ atm researchgate.net. The temperature dependence studies for this reaction indicated a non-Arrhenius behavior down to approximately 180 K, after which the rate coefficients decreased with further reductions in temperature researchgate.net. For prereactive complexes formed in the HO₂ + CH₂NH reaction, the rate constant for their formation is pressure-dependent and shows an increase at lower temperatures acs.org.

Table 1: Rate Coefficients for the Reaction of •CH₂NH₂ with O₂

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Method/Notes | Citation(s) |

| •CH₂NH₂ + O₂ | (2–8) × 10⁻¹¹ | 267–363 | 0.5–2.5 | Negative temperature dependence, pressure independent | frontiersin.orgnih.gov |

| •CH₂NH₂ + O₂ (calculated) | 1.6 × 10⁻¹¹ | 300 | - | RRKM/ME simulation | frontiersin.orgnih.gov |

| •CH₂NH₂ + O₂ (experimental) | 3.2 × 10⁻¹¹ | 300 | - | Laser flash photolysis/photoionization mass spectrometry | frontiersin.orgnih.gov |

Transition State Theory Applications (CVTST, Ab Initio TST)

Transition State Theory (TST), including advanced formulations like Canonical Variational Transition State Theory (CVTST) and ab initio TST, is extensively utilized to investigate the kinetic behavior of this compound and its related compounds nih.govacs.orgnih.govresearchgate.netresearchgate.net. For example, the reaction between this compound (CH₂NH) and the hydroperoxy radical (HO₂) has been studied using a combination of ab initio and density functional theory calculations, integrated with master equation calculations grounded in TST acs.orgnih.govresearchgate.netresearchgate.net. Within these studies, CVTST has been applied to compute both canonical (CVTST) and microcanonical (μVTST) rate constants for reactions that proceed without an energy barrier acs.orgnih.govresearchgate.netresearchgate.net. These investigations often involve detailed analysis of potential energy surfaces and reaction flux bottlenecks, employing theoretical frameworks such as W. H. Miller's unified TST approach acs.orgnih.gov.

Furthermore, ab initio direct classical trajectory calculations have been employed to examine the dynamics of this compound dissociation, encompassing both its neutral and ionized states acs.orgnih.gov. These computational methods, executed at theoretical levels like CBS-APNO and B3LYP/6-311G(d,p), provide insights into dissociation pathways and the distribution of resulting products acs.orgnih.gov. The application of Improved Canonical Variational Transition State Theory (ICVT) has also been instrumental, for instance, in determining rate constants for hydrogen abstraction pathways in the reaction of this compound with O(³P) atoms researchgate.net.

Astrophysical and Interstellar Chemical Significance

Formation Mechanisms in Interstellar Environments

Photochemical Processes and Ionizing Radiation Effects

In the harsh conditions of space, molecules are constantly subjected to energetic radiation, primarily ultraviolet (UV) photons and cosmic rays. Methanimine, with its relatively low ionization energy of 9.99 eV, is susceptible to ionization by vacuum ultraviolet (VUV) photons prevalent in the interstellar medium (ISM) and planetary upper atmospheres aanda.orgeku.edufrontiersin.org. This ionization process transforms neutral this compound into its radical cation, H₂CNH⁺•.

The reactivity of this radical cation is of significant astrochemical interest. It can undergo barrierless reactions, even at the extremely low temperatures of the ISM, with abundant species like acetylene (B1199291) (C₂H₂) aanda.orgeku.edufrontiersin.orgarxiv.orgresearchgate.net. These reactions can lead to the formation of larger ionic species, such as protonated vinyl cyanide (CH₂CHCNH⁺), which is considered a likely intermediate in star-forming regions and in the atmosphere of Titan aanda.org.

This compound itself can also be directly affected by UV radiation through photodissociation. This process can break down the molecule into smaller fragments, typically HCN/HNC and H₂, or H₂CN and H eku.educhemrxiv.org. Additionally, this compound can undergo isomerization (CH₂NH → CHNH₂) which, alongside photodissociation, contributes to its decomposition pathways in interstellar environments eku.edu. The presence of ionizing radiation and energetic particles can also lead to the formation of this compound through the processing of icy materials researchgate.netnih.govresearchgate.net.

Role in Complex Organic Molecule (COM) Formation in Space

This compound plays a pivotal role as a building block in the synthesis of more complex organic molecules (COMs) in space, particularly those relevant to prebiotic chemistry. It is recognized as a potential precursor to glycine (B1666218) (NH₂CH₂COOH), the simplest amino acid researchgate.neteku.eduresearchgate.netscite.airesearchgate.netoup.com. This formation pathway typically involves this compound reacting with hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) in interstellar ice particles to produce aminoacetonitrile (B1212223) (NH₂CH₂CN), which subsequently can be converted to glycine researchgate.netresearchgate.netoup.com.

This compound in Planetary and Satellite Atmospheres (e.g., Titan)

This compound has been detected or inferred in the atmospheres of several celestial bodies, most notably in the upper atmosphere of Saturn's moon Titan arxiv.orgchemrxiv.orgresearchgate.netscite.ai. Its presence in Titan's atmosphere was primarily inferred from data collected by the Cassini spacecraft's Ion Neutral Mass Spectrometer (INMS), which detected a strong signal attributed to protonated this compound chemrxiv.org. Based on these observations, the mole fraction of neutral this compound in Titan's upper atmosphere (around 1100 km altitude) has been estimated to be approximately 1 × 10⁻⁵ chemrxiv.org.

In Titan's nitrogen-methane atmosphere, this compound is produced through various chemical pathways. These include reactions involving the electronically excited state of atomic nitrogen (N(²D)) with methane (B114726) or ethane, reactions between NH and CH₃ radicals, and processes involving ionic species aanda.orgchemrxiv.org. This compound is also considered a potential contributor to the formation of Titan's characteristic organic aerosols, known as tholins, possibly through polymerization processes eku.eduarxiv.org.

Beyond Titan, this compound has been observed in various interstellar environments, including hot cores, circumstellar envelopes, and extragalactic nuclei, and is considered an important tracer of prebiotic chemistry researchgate.netaanda.orgcolab.ws. Its detection in these diverse locations underscores its widespread significance in cosmic chemical evolution.

Data Tables

Table 1: Key Properties of this compound Relevant to Astrochemistry

| Property | Value | Notes | Source |

| Ionization Energy | 9.99 eV | Susceptible to VUV ionization in space. | aanda.orgeku.edufrontiersin.org |

| Photodissociation Products | HCN/HNC + H₂ | Breakdown products under UV irradiation. | eku.educhemrxiv.org |

| H₂CN + H | Alternative photodissociation pathway. | eku.educhemrxiv.org | |

| Precursor to | Glycine | Via aminoacetonitrile in interstellar ice. | researchgate.neteku.eduresearchgate.netresearchgate.netoup.com |

| HCN, HNC | Direct precursor to these simple nitriles. | eku.edu | |

| Reactivity of Ion | Barrierless with C₂H₂ | Forms protonated vinyl cyanide, an intermediate in space and Titan. | aanda.orgfrontiersin.org |

Table 2: this compound in Titan's Atmosphere

| Feature | Detail | Source |

| Detection Inference | Via Cassini INMS ion spectra, detecting protonated this compound. | chemrxiv.org |

| Inferred Mole Fraction | ~1 x 10⁻⁵ (at ~1100 km altitude) | chemrxiv.org |

| Key Formation Pathways | N(²D) + CH₄/C₂H₆; NH + CH₃; Ionic species. | aanda.orgchemrxiv.org |

| Potential Role | Contributor to haze aerosols (via polymerization). | eku.eduarxiv.org |

| Related Molecules | Tholins (organic aerosols), aminoacetonitrile, HCN, HNC. | arxiv.orgchemrxiv.orgresearchgate.net |

Compound List

this compound (CH₂NH)

Prebiotic Chemical Evolution and Abiogenesis Relevance

Methanimine as a Precursor to Amino Acids

This compound is recognized as a crucial precursor in the synthesis of the simplest amino acid, glycine (B1666218), as well as its nitrile precursor, aminoacetonitrile (B1212223).

Experimental and theoretical studies have demonstrated that this compound is a key intermediate in the formation of aminoacetonitrile (NH₂CH₂CN), a direct precursor to glycine (NH₂CH₂COOH). The reaction of this compound with hydrogen cyanide (HCN) is a critical step in this process. In astrophysical-like conditions, such as on icy grain mantles in the interstellar medium, the reaction between this compound and HCN can lead to the formation of aminoacetonitrile. This process is thought to be a significant pathway for the abiotic synthesis of amino acid precursors in space.

Laboratory simulations mimicking interstellar ice analogs have shown that the thermal processing of ices containing this compound, ammonia (B1221849) (NH₃), and hydrogen cyanide can produce aminoacetonitrile. nih.govmdpi.comresearchgate.net The presence of water in these icy mixtures can further enhance the formation of aminoacetonitrile by diluting the this compound. nih.gov Subsequent hydrolysis of aminoacetonitrile leads to the formation of glycine.

The formation of amino acids from aldehydes (or ketones), ammonia, and cyanide is known as the Strecker synthesis. This compound plays a pivotal role in a modified Strecker pathway, where it acts as the imine intermediate. In this context, the reaction begins with the formation of this compound from formaldehyde (B43269) and ammonia. Subsequently, the nucleophilic addition of cyanide to this compound yields aminoacetonitrile. mdpi.comnih.gov This is considered a primary mechanism for the formation of α-amino acids in meteorites and is a plausible route for their synthesis on a prebiotic Earth. mdpi.comnih.gov

The efficiency of the Strecker synthesis involving this compound has been demonstrated in experimental settings that simulate astrophysical conditions. nih.govmdpi.comresearchgate.net These experiments confirm that this compound can react with the cyanide ion (CN⁻) during the warming of ice analogs to form aminoacetonitrile, which is a key step in the Strecker pathway to glycine. nih.govmdpi.comresearchgate.net

Participation in Early Earth and Extraterrestrial Prebiotic Pathways

This compound has been detected in various extraterrestrial environments, including molecular clouds, protoplanetary disks, and comets, suggesting its widespread availability in the early solar system. Its presence in carbonaceous chondrite meteorites further supports its role in delivering prebiotic molecules to the early Earth.

The synthesis of glycine and another related amine, methylamine (B109427), in meteorites is thought to proceed through common precursors, with this compound being a key intermediate. mdpi.comnih.govresearchgate.net The isotopic composition of carbon in meteoritic glycine and methylamine provides clues about their synthetic origins, pointing towards pathways involving this compound in either the solar nebula, the protoplanetary disk, or within the meteorite parent body itself through aqueous and thermal processing. mdpi.comnih.govresearchgate.net

On the early Earth, this compound could have been formed from the reaction of simple molecules like formaldehyde, ammonia, and hydrogen cyanide, which were likely present in the prebiotic environment. Methyleneaminoacetonitrile (MAAN), a derivative of this compound, is also considered a significant prebiotic molecule. umn.edu It can act as a precursor to glycine and as a dehydrating condensing agent, facilitating the formation of peptides from other amino acids. umn.edu

Theoretical Modeling of Prebiotic Reaction Networks

Theoretical and computational models are increasingly being used to understand the complex reaction networks that may have led to the origin of life. While comprehensive models focusing solely on this compound are not extensively detailed in the provided search results, the broader context of prebiotic reaction network modeling supports the importance of simple molecules like this compound.

Computational studies have explored the feasibility of reactions involving this compound under various prebiotic conditions. For instance, density functional theory calculations have been used to investigate the reaction between this compound and hydrogen cyanide isomers (HCN and HNC) to form aminoacetonitrile, both in the gas phase and on model icy grain surfaces. mdpi.com These theoretical models have shown that while the gas-phase reaction has a high energy barrier, the reaction on an icy surface is more feasible, suggesting a likely environment for this crucial prebiotic step. mdpi.com

The broader aim of modeling prebiotic reaction networks is to understand how a complex system of interacting molecules could emerge from simple precursors and lead to the building blocks of life. These models often start with simple, abundant molecules and explore the network of possible reactions. While not explicitly focused on this compound in the provided results, the principles of these models underscore the significance of identifying and studying key intermediates like this compound that can bridge the gap between simple inorganic molecules and complex organic ones.

Applications in Catalysis and Materials Science

Methanimine Derivatives as Ligands in Catalysis

The utility of this compound derivatives as ligands stems from their ability to form stable complexes with a variety of transition metals. These ligands, often in the form of Schiff bases, can be readily synthesized and electronically and sterically tuned by modifying the substituents on the carbon and nitrogen atoms of the this compound core.

Coordination Chemistry with Transition Metals (e.g., Chromium, Palladium, Copper)

This compound-based ligands exhibit diverse coordination behavior with transition metals, leading to complexes with interesting structural features and catalytic activities.

Chromium: 1-Phosphanyl this compound (PCN) ligands have been shown to coordinate with chromium in a bidentate κ²-P,N mode. nih.govmdpi.comacs.org These complexes are formed by the reaction of the PCN ligand with a chromium precursor, such as CrCl₃(THF)₃. nih.gov X-ray crystallography studies have confirmed the P,N-chelation, which is crucial for their application in catalysis. nih.govacs.org These chromium complexes have proven to be highly active catalysts for the selective oligomerization of ethylene (B1197577). nih.govmdpi.comresearchgate.net

Palladium: The heteroditopic, P,N-chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine, which contains a this compound core, readily forms complexes with palladium(II). researchgate.netacs.org The coordination typically results in neutral complexes of the type [PdCl(Y)(ligand-κ²-P,N)] or cationic complexes. researchgate.net The solid-state structures of these complexes confirm the bidentate coordination of the ligand to the palladium center. researchgate.net These palladium complexes have been investigated as initiators for the chemoselective hydrocarboxylation of alkenes. researchgate.netresearchgate.netnih.gov

Copper: A wide array of Schiff-base ligands containing the this compound functional group have been used to synthesize copper(II) complexes. nih.govethz.ch These ligands typically coordinate to the copper center through the imine nitrogen and another donor atom, often a phenolate (B1203915) oxygen, in a κ²N:O fashion. The resulting complexes often adopt a square planar geometry around the Cu(II) ion. The synthesis is generally straightforward, involving the reaction of the Schiff-base ligand with a copper(II) salt, such as copper(II) acetate. These copper complexes have been explored for their catalytic activity in various organic transformations. ethz.ch

| Transition Metal | This compound Ligand Type | Coordination Mode | Resulting Complex Example |

|---|---|---|---|

| Chromium | 1-Phosphanyl this compound (PCN) | Bidentate κ²-P,N | [CrCl₃(THF)(κ²-P,N-iPr₂PC(Ph)N-Ar)] nih.gov |

| Palladium | Diphenylphosphino(phenyl pyridin-2-yl methylene)amine | Bidentate κ²-P,N | [PdCl₂(ligand-κ²-P,N)] researchgate.net |

| Copper | Schiff base (e.g., from salicylaldehyde (B1680747) and an amine) | Bidentate κ²-N,O | [Cu(L)₂] (where L is a deprotonated Schiff base ligand) |

Enantioselective Catalysis Mediated by Chiral this compound Ligands

The incorporation of chirality into the backbone of this compound-based ligands has enabled their use in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched products.

The asymmetric hydrogenation of N-substituted diarylmethanimines has been successfully achieved using an iridium catalyst in combination with a chiral f-spiroPhos ligand. acs.org This process provides access to chiral diarylmethylamines with excellent enantioselectivities, in some cases up to 99.4% ee. acs.org The success of this reaction highlights the ability of chiral ligands to effectively differentiate between the two aryl groups of the this compound substrate. acs.org

Chiral Schiff-base ligands, which are a prominent class of this compound derivatives, are widely employed in asymmetric synthesis. mdpi.comresearchgate.net For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands serve as powerful tools for the asymmetric synthesis of various non-natural amino acids. mdpi.com Similarly, copper(II) complexes with chiral Schiff-base ligands derived from cinchona alkaloids have been used to catalyze asymmetric Henry reactions, yielding chiral β-nitro alcohols with high enantioselectivities. The synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligands has also been reported, where the coordination to the metal center induces chirality. These complexes have been shown to act as enantioselective catalysts for the synthesis of β-hydroxy-1,2,3-triazoles.

| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / chiral f-spiroPhos | Asymmetric Hydrogenation | N-substituted diarylmethanimines | Up to 99.4% acs.org |

| Chiral Ni(II)-Schiff Base Complex | Asymmetric Amino Acid Synthesis | Glycine-derived Schiff base | Up to 98% mdpi.com |

| Chiral Cu(II)-Schiff Base Complex | Asymmetric Henry Reaction | Aromatic/aliphatic aldehydes and nitromethane | High enantioselectivities |

| Chiral Cu(II) complex from pro-chiral Schiff base | Asymmetric Click Synthesis | Azides and alkynes | Enantioselective formation of β-hydroxy-1,2,3-triazole |

Role of this compound in Catalytic Transformations

Beyond serving as a ligand scaffold, the this compound moiety itself can participate directly in various catalytic transformations, offering pathways to valuable chemical products.

Imine Metathesis Reactions

Imine metathesis is a chemical reaction that involves the redistribution of fragments of imines by the scission and regeneration of carbon-nitrogen double bonds. This reaction is analogous to olefin metathesis. This compound derivatives are key substrates in these transformations. For example, a silica-supported hafnium imido complex has been shown to effectively catalyze the metathesis of various imines. In a typical reaction, two different imine substrates are mixed with the catalyst to produce a statistical mixture of new imine products. An example includes the reaction of N-(4-phenylbenzylidene)benzylamine with N-benzylidenetert-butylamine, which yields products like 1-([1,1'-biphenyl]-4-yl)-N-(tert-butyl)this compound and N,1-diphenylthis compound. This transformation underscores the dynamic nature of the imine bond in this compound derivatives under catalytic conditions.

Hydroboration of Imines

The catalytic hydroboration of imines, including various this compound derivatives, is a direct and efficient method for the synthesis of amines. This reaction involves the addition of a boron-hydride bond across the C=N double bond. Various catalytic systems have been developed for this purpose. For instance, commercially available Grignard reagents, such as MeMgCl, can catalyze the hydroboration of imines with pinacolborane at room temperature, producing a range of secondary amines in excellent yields. Zinc complexes stabilized by Schiff bases like N-benzhydryl-1-(pyridine-2-yl)this compound are also effective catalysts for the hydroboration of nitriles and esters, and by extension, imines. Furthermore, Zintl clusters, such as the boron-functionalized [P₇]²⁻ cluster, have been shown to mediate the hydroboration of imines like N-phenyl-1-(p-tolyl)this compound and 1-(4-methoxyphenyl)-N-phenylthis compound to their corresponding boryl amines in high yields.

| Catalyst | This compound Substrate Example | Borane Reagent | Product | Yield |

|---|---|---|---|---|

| MeMgCl (Grignard reagent) | (E)-N-phenyl-1-(pyren-1-yl)this compound | Pinacolborane (HBpin) | Corresponding secondary amine | 99% |

| [(BBN)P₇]²⁻ (Zintl cluster) | N-phenyl-1-(p-tolyl)this compound | Pinacolborane (HBpin) | Corresponding boryl amine | 97% |

| [(BBN)P₇]²⁻ (Zintl cluster) | 1-(4-bromophenyl)-N-phenylthis compound | Pinacolborane (HBpin) | Corresponding boryl amine | 86% |

Oligomerization and Polymerization Processes

This compound derivatives play a crucial role as ligands in catalytic oligomerization and are themselves precursors in certain polymerization reactions.

Chromium-based catalysts bearing 1-phosphanyl this compound (PCN) ligands are highly effective for the selective oligomerization of ethylene to produce valuable linear alpha-olefins like 1-hexene (B165129) and 1-octene. nih.govmdpi.comacs.orgresearchgate.net The catalytic system, typically comprising the chromium-PCN complex, an activator like methylaluminoxane (B55162) (MAO), and an additive, can achieve high catalytic activity and selectivity. nih.govresearchgate.net The structure of the PCN ligand, particularly the substituents on the phosphorus and nitrogen atoms, can be tuned to control the product distribution, shifting from selective trimerization (to 1-hexene) to mixed tri-/tetramerization (to 1-hexene and 1-octene). nih.govresearchgate.net

The dimerization and polymerization of this compound itself have been investigated, particularly in astrophysical contexts. Theoretical studies suggest that the dimerization of neutral this compound molecules faces significant energy barriers. However, processes involving ionized or protonated this compound are proposed to be barrierless, potentially contributing to the formation of larger nitrogen-containing organic molecules in environments like Titan's atmosphere. Furthermore, this compound is a known intermediate in the oligomerization of hydrogen cyanide (HCN), a process considered a key pathway for the prebiotic synthesis of nucleobases and amino acids. The polymerization can lead to complex macromolecules, including poly-imines.

Integration of this compound Units into Polymeric Materials